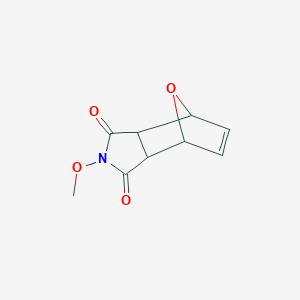
3a,4,7,7a-Tetrahydro-2-methoxy-4,7-epoxy-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE is a complex organic compound with the molecular formula C9H11NO5 . This compound is part of a class of chemicals known for their unique tricyclic structure, which includes an oxatricyclo and azatricyclo framework. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the tricyclic structure .
Chemical Reactions Analysis
4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tricyclic core or the methoxy group .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It has been studied for its potential neuroprotective effects, as it can modulate NMDA receptors and voltage-gated calcium channels . This makes it a candidate for research into neurodegenerative disorders. Additionally, its unique structure allows it to be used as a building block in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves its interaction with NMDA receptors and voltage-gated calcium channels . By modulating these molecular targets, the compound can attenuate neurotoxicity and inhibit calcium influx, which are critical pathways in neuroprotection . Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known neuroprotective agents .
Comparison with Similar Compounds
Similar compounds to 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE include other tricyclic compounds with oxatricyclo and azatricyclo frameworks. Examples include 4-(2-CL-PHENYL)-1-METHYL-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE and 4-(2-METHOXY-PHENYL)-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
CAS No. |
32487-81-3 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-methoxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C9H9NO4/c1-13-10-8(11)6-4-2-3-5(14-4)7(6)9(10)12/h2-7H,1H3 |
InChI Key |
KBKABFPEBVAROK-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)C2C3C=CC(C2C1=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















